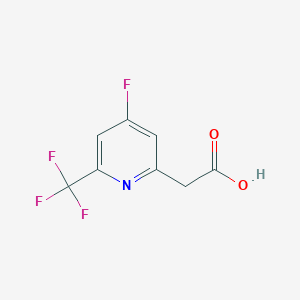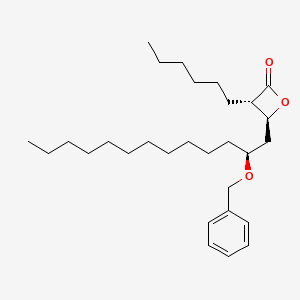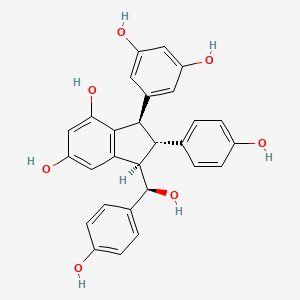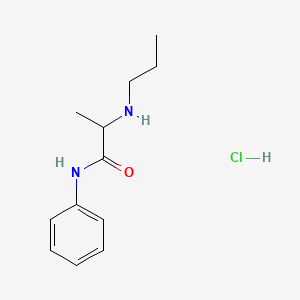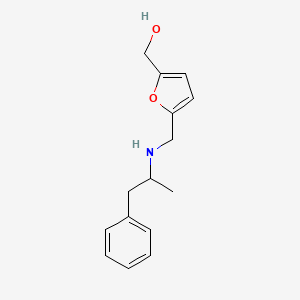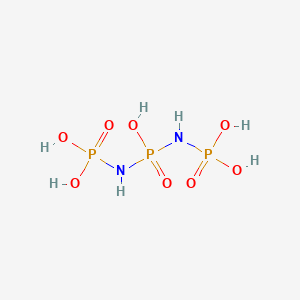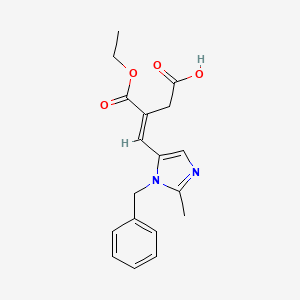![molecular formula C20H32N4Na4O8 B13437643 tetrasodium;(2R)-2-[4,7,10-tris[(1R)-1-carboxylatoethyl]-1,4,7,10-tetrazacyclododec-1-yl]propanoate](/img/structure/B13437643.png)
tetrasodium;(2R)-2-[4,7,10-tris[(1R)-1-carboxylatoethyl]-1,4,7,10-tetrazacyclododec-1-yl]propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrasodium;(2R)-2-[4,7,10-tris[(1R)-1-carboxylatoethyl]-1,4,7,10-tetrazacyclododec-1-yl]propanoate is a complex organic compound that belongs to the family of macrocyclic chelators. This compound is known for its ability to form stable complexes with metal ions, making it highly valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tetrasodium;(2R)-2-[4,7,10-tris[(1R)-1-carboxylatoethyl]-1,4,7,10-tetrazacyclododec-1-yl]propanoate typically involves the cyclization of linear precursors under controlled conditions. The reaction often requires the use of protecting groups to ensure the selective formation of the desired macrocyclic structure. Common reagents used in the synthesis include tert-butyl esters and other protecting groups .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using flow microreactor systems. These systems offer efficient and sustainable methods for the direct introduction of functional groups into the macrocyclic structure . The use of flow microreactors allows for better control over reaction conditions, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Tetrasodium;(2R)-2-[4,7,10-tris[(1R)-1-carboxylatoethyl]-1,4,7,10-tetrazacyclododec-1-yl]propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the macrocyclic ring.
Substitution: Substitution reactions are common, where different substituents can be introduced into the macrocyclic structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives with altered electronic properties, while substitution reactions can introduce new functional groups into the macrocyclic structure.
Aplicaciones Científicas De Investigación
Tetrasodium;(2R)-2-[4,7,10-tris[(1R)-1-carboxylatoethyl]-1,4,7,10-tetrazacyclododec-1-yl]propanoate has a wide range of scientific research applications, including:
Chemistry: Used as a chelating agent for metal ions in various chemical reactions and processes.
Biology: Employed in biological studies to investigate metal ion interactions with biomolecules.
Mecanismo De Acción
The mechanism of action of tetrasodium;(2R)-2-[4,7,10-tris[(1R)-1-carboxylatoethyl]-1,4,7,10-tetrazacyclododec-1-yl]propanoate involves the formation of stable complexes with metal ions. The macrocyclic structure provides a rigid framework that can encapsulate metal ions, preventing their unwanted interactions with other molecules. This chelation process is highly specific and depends on the size and charge of the metal ion .
Comparación Con Compuestos Similares
Similar Compounds
1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA): A widely used chelating agent in diagnostic imaging.
1,4,7-Triazacyclononane-1,4,7-triacetic acid (NOTA): Another chelating agent with similar properties but different ring size and coordination chemistry.
Uniqueness
Tetrasodium;(2R)-2-[4,7,10-tris[(1R)-1-carboxylatoethyl]-1,4,7,10-tetrazacyclododec-1-yl]propanoate is unique due to its specific macrocyclic structure and the presence of multiple carboxylate groups, which enhance its ability to form stable complexes with a wide range of metal ions. This makes it particularly valuable in applications requiring high stability and specificity in metal ion chelation.
Propiedades
Fórmula molecular |
C20H32N4Na4O8 |
|---|---|
Peso molecular |
548.4 g/mol |
Nombre IUPAC |
tetrasodium;(2R)-2-[4,7,10-tris[(1R)-1-carboxylatoethyl]-1,4,7,10-tetrazacyclododec-1-yl]propanoate |
InChI |
InChI=1S/C20H36N4O8.4Na/c1-13(17(25)26)21-5-7-22(14(2)18(27)28)9-11-24(16(4)20(31)32)12-10-23(8-6-21)15(3)19(29)30;;;;/h13-16H,5-12H2,1-4H3,(H,25,26)(H,27,28)(H,29,30)(H,31,32);;;;/q;4*+1/p-4/t13-,14-,15-,16-;;;;/m1..../s1 |
Clave InChI |
SWZXYEHSFYOIFF-ZGXKQAFYSA-J |
SMILES isomérico |
C[C@H](C(=O)[O-])N1CCN(CCN(CCN(CC1)[C@H](C)C(=O)[O-])[C@H](C)C(=O)[O-])[C@H](C)C(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
SMILES canónico |
CC(C(=O)[O-])N1CCN(CCN(CCN(CC1)C(C)C(=O)[O-])C(C)C(=O)[O-])C(C)C(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Oxaspiro[4.5]deca-6,9-dien-8-one, 7,9-bis(1,1-dimethylethyl)-](/img/structure/B13437568.png)
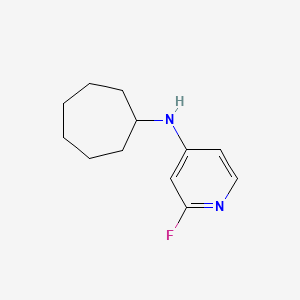
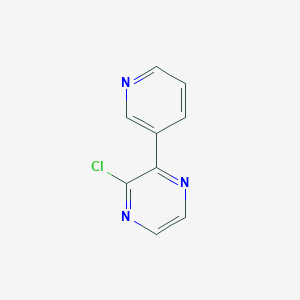

![1,1'-[Chloro(4-methoxyphenyl)ethenylidene]bis[4-(phenylmethoxy)benzene](/img/structure/B13437593.png)
